molecular formula C7H4ClIN2 B1465080 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-84-2

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1465080
CAS No.: 1190311-84-2
M. Wt: 278.48 g/mol
InChI Key: YHHSLJIBVDEWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,2-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves the halogenation of pyrrolo[3,2-b]pyridine derivatives. One common method includes the use of N-oxide intermediates, which undergo regioselective chlorination followed by iodination . The reaction conditions often involve the use of palladium-catalyzed cyanation/reduction sequences to introduce the halogen atoms at specific positions on the pyrrolo[3,2-b]pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and as a potential inhibitor of specific enzymes.

    Medicine: Research has shown its potential as a lead compound in the development of drugs targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

    Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine exerts its effects involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce their migration and invasion capabilities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
  • 3-Iodo-1H-pyrrolo[3,2-b]pyridine
  • 6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it exhibits potent inhibitory activity against FGFRs, making it a valuable lead compound for cancer therapy research .

Properties

IUPAC Name

6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHSLJIBVDEWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
6-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.